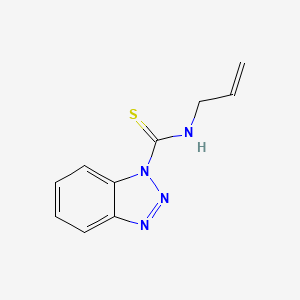

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-prop-2-enylbenzotriazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-2-7-11-10(15)14-9-6-4-3-5-8(9)12-13-14/h2-6H,1,7H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHKVFMFTNUABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391775 | |

| Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690634-06-1 | |

| Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Abstract

This technical guide provides a comprehensive overview of a potential synthesis pathway for N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a molecule of interest for researchers in medicinal chemistry and drug development. The document elucidates the underlying chemical principles, discusses the strategic considerations for the synthesis, and presents a detailed, albeit theoretical, experimental protocol. Furthermore, it outlines the expected analytical characterization of the target compound and addresses critical safety considerations. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering them a foundational understanding for the preparation of this and structurally related compounds.

Introduction: The Significance of Benzotriazole Derivatives

Benzotriazole and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1][2] These bicyclic heterocyclic compounds, featuring a benzene ring fused to a 1,2,3-triazole ring, are recognized for their versatile biological activities, which include antifungal, antiviral, antimicrobial, and anti-inflammatory properties.[3] The unique electronic properties and the ability of the benzotriazole moiety to act as a bioisostere for other functional groups make it a privileged scaffold in drug design.

The introduction of a carbothioamide linkage, as in the target molecule this compound, further enhances the potential for biological activity. Thiourea derivatives are known to exhibit a broad spectrum of pharmacological effects, and their combination with the benzotriazole nucleus presents a promising avenue for the discovery of novel therapeutic agents.[4] This guide focuses on the synthesis of a specific N-allyl substituted benzotriazole carbothioamide, providing a detailed exploration of its preparation.

The Synthetic Pathway: A Nucleophilic Approach

The most logical and efficient synthetic route to this compound involves the nucleophilic addition of 1H-benzotriazole to allyl isothiocyanate. This reaction is predicated on the nucleophilic character of the nitrogen atoms in the benzotriazole ring and the electrophilic nature of the central carbon atom in the isothiocyanate group.

Mechanistic Insights and Regioselectivity

1H-Benzotriazole exists as a tautomeric mixture of 1H- and 2H-isomers.[1] The N-alkylation or N-acylation of benzotriazole can potentially occur at either the N1 or N2 position.[5] However, the formation of the N1-substituted product is generally favored under kinetic control and in the absence of specific catalysts that can direct the reaction to the N2 position.[1] The N1-isomer is thermodynamically more stable, and its formation is often the predominant outcome in reactions with electrophiles.[1]

In the proposed synthesis, a lone pair of electrons on a nitrogen atom of 1H-benzotriazole will attack the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate. This nucleophilic attack will result in the formation of a C-N bond and a thiourea linkage. Based on the principles of regioselectivity in benzotriazole chemistry, the reaction is expected to proceed primarily at the N1 position, yielding the desired this compound.

Diagram of the Proposed Synthesis Pathway

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijariie.com [ijariie.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Technical Guide to N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide: Synthesis, Properties, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a heterocyclic compound of interest to the chemical and pharmaceutical sciences. While direct experimental literature on this specific molecule is limited, this document outlines its identity, a prospective synthetic route grounded in established chemical principles, and predicted spectroscopic characteristics. Furthermore, it explores potential applications in drug development by extrapolating from the well-documented biological activities of its constituent benzotriazole and allyl-thiourea moieties. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of novel benzotriazole derivatives.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a unique molecule integrating three key functional groups: a benzotriazole ring, a thioamide linker, and an allyl group. The benzotriazole moiety is a well-known pharmacophore present in numerous biologically active compounds.[1][2] The thioamide group serves as a versatile linker and is itself associated with a range of biological effects, while the allyl group provides a reactive handle for further chemical modification or can participate in specific biological interactions.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | N-(prop-2-en-1-yl)-1H-1,2,3-benzotriazole-1-carbothioamide |

| Common Name | N-Allyl-1H-benzotriazole-1-carbothioamide |

| CAS Number | 690634-06-1 |

| Molecular Formula | C₁₀H₁₀N₄S |

| Molecular Weight | 218.28 g/mol |

| SMILES | S=C(N1N=NC2=CC=CC=C21)NCC=C |

The structure of this compound, featuring the benzotriazole ring system linked to an N-allyl thioamide group at the N1 position, is depicted below.

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Part 2: Prospective Synthesis and Mechanistic Rationale

Proposed Reaction Scheme

The synthesis can be envisioned as a one-pot or two-step process starting from commercially available 1H-Benzotriazole. The key is the formation of a reactive benzotriazole-1-carbothioamide intermediate. A common and effective method for creating thioamides is the reaction of an amine with an isothiocyanate. Therefore, the most direct conceptual route is the reaction between 1H-Benzotriazole and allyl isothiocyanate.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a prospective methodology derived from standard procedures for N-alkylation and thioamide synthesis.[3][4]

Materials:

-

1H-Benzotriazole (1.0 eq)

-

Allyl isothiocyanate (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Acetonitrile (ACN)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Benzotriazole (1.0 eq) and dissolve it in anhydrous acetonitrile.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a proton scavenger, deprotonating the benzotriazole to increase its nucleophilicity.

-

Addition of Isothiocyanate: Slowly add allyl isothiocyanate (1.1 eq) dropwise to the stirring solution. The use of a slight excess of the isothiocyanate ensures the complete consumption of the benzotriazole starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is expected to be complete within 4-6 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Causality Behind Experimental Choices

-

Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that can dissolve the reactants and will not interfere with the reaction mechanism.

-

Base: Triethylamine is a non-nucleophilic organic base, ideal for deprotonating the N-H of benzotriazole without competing in the reaction with the isothiocyanate.

-

Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring high purity of the final product for subsequent analysis and biological testing.

Part 3: Prospective Biological and Pharmacological Applications

The structural motifs within this compound suggest a range of potential biological activities. This prospective analysis is based on established structure-activity relationships of related compounds.

Antimicrobial and Antifungal Potential

Benzotriazole derivatives are widely recognized for their antimicrobial and antifungal properties.[1][5] The triazole ring is a core component of several antifungal drugs. The thioamide group can also contribute to antimicrobial activity. It is therefore plausible that the target compound could exhibit inhibitory activity against various bacterial and fungal strains.

Antiviral Activity

N-alkylation of benzotriazole has been shown to enhance inhibitory activity against viral enzymes, such as the NTPase/helicase of the Hepatitis C virus (HCV) and other Flaviviridae.[6] The N1-substitution pattern in the target molecule fits the profile of active compounds from these studies, suggesting it could be a candidate for antiviral drug discovery.

Caption: Potential inhibition of viral helicase.

Anticancer Applications

Isothiocyanates, structurally related to the reactive part of the molecule, are known for their anticancer properties.[7] Furthermore, various heterocyclic compounds containing the benzotriazole scaffold have demonstrated cytotoxic effects against cancer cell lines. The combined presence of these functionalities suggests that this compound could be investigated for its potential as an anticancer agent.

Part 4: Conclusion

This compound represents a promising, yet underexplored, scaffold for chemical and pharmaceutical research. This guide provides its definitive chemical identity and outlines a robust, prospective synthetic pathway based on established, reliable chemical transformations. The analysis of its structural components points towards potential therapeutic applications in antimicrobial, antiviral, and anticancer research. The detailed protocols and mechanistic rationale provided herein are intended to serve as a foundational resource for researchers aiming to synthesize and evaluate this and related molecules, thereby accelerating the discovery of new therapeutic agents.

References

-

Kryczka, J., et al. (n.d.). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PMC - NIH. [Link]

-

Anonymous. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Online Press. [Link]

-

PMC - PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. [Link]

-

ijariie. (n.d.). A Review on: Synthesis of Benzotriazole. [Link]

-

PMC - NIH. (n.d.). Synthesis and Biological Activity of Acrylate Copolymers Containing 3‐Oxo‐N‐allyl‐1,2‐benzisothiazole‐3(2H)‐carboxamide Monomer as a Marine Antifouling Coating. [Link]

-

PMC - NIH. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]

-

Anonymous. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

-

Organic Syntheses Procedure. (n.d.). 1,2,3-benzotriazole. [Link]

-

The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

ResearchGate. (2025). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. rsc.org [rsc.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

This guide provides a comprehensive technical overview of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its synthesis, structural elucidation, and key physicochemical properties, offering insights into its potential applications and the methodologies for its characterization.

Introduction to this compound

This compound belongs to the benzotriazole class of compounds, which are bicyclic heterocyclic systems known for their wide range of biological activities and applications in medicinal chemistry.[1] The incorporation of a carbothioamide moiety introduces a versatile functional group known to be a key pharmacophore in the design of various therapeutic agents.[2][3] The allyl group further provides a reactive site for potential modifications. The fundamental structure consists of a benzene ring fused to a 1,2,3-triazole ring, forming the benzotriazole core.

The molecular structure of this compound is presented below:

Molecular Formula: C₁₀H₁₀N₄S

Molecular Weight: 218.28 g/mol

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the benzotriazole ring, followed by the introduction of the carbothioamide and allyl functionalities. A plausible synthetic route is outlined below.

Synthesis of 1H-Benzotriazole

The synthesis of the benzotriazole core is a well-established procedure.

Protocol:

-

Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cool the solution to below 5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature and stirring.

-

Allow the reaction to proceed for 1-2 hours.

-

The resulting solid, 1H-benzotriazole, is collected by filtration, washed with cold water, and dried.

Synthesis of this compound

Protocol:

-

In a suitable solvent such as acetonitrile, dissolve 1H-benzotriazole.

-

Add a base, for instance, triethylamine, to the solution.

-

Introduce allyl isothiocyanate to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Structural Characterization

The synthesized compound's identity and purity should be confirmed using a suite of analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching, C=S stretching of the thioamide, and C=C stretching of the allyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should display signals corresponding to the protons of the benzotriazole ring, the allyl group (with characteristic splitting patterns for the vinyl and methylene protons), and the N-H proton of the thioamide.

-

¹³C NMR: Will show resonances for the carbons of the benzotriazole moiety, the allyl group, and the thiocarbonyl carbon (C=S).

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties is crucial for evaluating the compound's potential as a drug candidate.

Physical State and Appearance

This compound is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder.

Melting Point

The melting point provides an indication of purity. It is determined using a standard melting point apparatus.

Solubility

Solubility is a critical parameter for drug absorption and formulation.[5] The solubility should be assessed in various solvents relevant to pharmaceutical development.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method): [5]

-

Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol).

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solids.

-

Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.

| Solvent | Predicted Solubility |

| Water | Poorly soluble |

| PBS (pH 7.4) | Poorly soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Freely soluble |

Stability

Stability studies are essential to determine the shelf-life and storage conditions for the compound.[6]

Protocol for Preliminary Stability Assessment:

-

Prepare solutions of the compound in relevant solvents (e.g., PBS pH 7.4, acidic and basic solutions).

-

Store the solutions under various conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

-

At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

An In-depth Technical Guide on the Predicted Mechanism of Action for N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Introduction

In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties into novel chemical entities presents a promising avenue for the development of potent and selective therapeutic agents. N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a compound of significant interest, integrating two well-established pharmacophores: the benzotriazole ring and a thiourea derivative. The benzotriazole nucleus is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, thiourea derivatives have demonstrated considerable therapeutic potential, acting as enzyme inhibitors and modulating various cellular pathways.[5][6][7] This technical guide provides a comprehensive prediction of the mechanism of action for this compound, grounded in the known biological activities of its constituent chemical motifs. Furthermore, we propose a detailed experimental framework for the validation of this predicted mechanism, intended to guide researchers in the fields of pharmacology and drug development.

Predicted Mechanism of Action: A Multi-Targeted Approach

Based on the functionalities of the benzotriazole and thiourea scaffolds, we predict that this compound is likely to exert its biological effects through a multi-targeted mechanism, primarily centered around enzyme inhibition. The unique structural arrangement of the molecule, featuring a planar benzotriazole ring system, a flexible N-allyl group, and a reactive carbothioamide moiety, suggests potential interactions with a variety of biological targets.

Core Hypothesis: Kinase and Protease Inhibition

Many benzotriazole-containing compounds have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[8] The nitrogen-rich benzotriazole ring can participate in hydrogen bonding and aromatic stacking interactions within the ATP-binding pocket of kinases. The thiourea group, with its sulfur atom, can act as a hydrogen bond donor and acceptor, as well as a metal chelator, further stabilizing the interaction with the enzyme's active site.[6]

We postulate that this compound may function as an inhibitor of key kinases involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or Protein Kinase 2 (CK2).[1][8] Inhibition of these kinases would lead to cell cycle arrest and apoptosis in rapidly dividing cells, making the compound a potential anticancer agent.

Furthermore, the thiourea moiety is known to interact with the active sites of proteases. Therefore, another plausible mechanism is the inhibition of proteases that are critical for viral replication or tumor invasion.

Visualizing the Predicted Signaling Pathway

To illustrate the potential downstream effects of the predicted kinase inhibition, the following diagram outlines a simplified signaling cascade.

Caption: Predicted signaling pathway of this compound.

Experimental Validation Framework

To empirically test the predicted mechanism of action, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive evaluation of the compound's biological activity.

Part 1: In Vitro Enzyme Inhibition Assays

The initial step is to directly assess the inhibitory potential of this compound against a panel of purified kinases and proteases.

Experimental Protocol: Kinase Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain purified recombinant kinases (e.g., CDK2/Cyclin A, CK2) and their corresponding peptide substrates.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.

-

Assay Reaction: In a 96-well plate, combine the kinase, its substrate, ATP, and varying concentrations of the test compound in an appropriate assay buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify kinase activity. This can be achieved using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP into the substrate) or luminescence-based assays (measuring remaining ATP).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Data Presentation: Predicted Kinase Inhibition Profile

| Target Kinase | Predicted IC₅₀ (µM) | Rationale |

| CDK2/Cyclin A | 1 - 10 | Benzotriazole derivatives are known inhibitors of CDKs, crucial for cell cycle regulation.[8] |

| CK2 | 0.5 - 5 | Certain benzotriazoles show high selectivity for CK2, a key player in cell growth and proliferation.[1] |

| Other Kinases | > 50 | Assess selectivity against a panel of unrelated kinases to determine the specificity of inhibition. |

Part 2: Cellular Assays to Determine Phenotypic Effects

Following the confirmation of enzyme inhibition, the next logical step is to evaluate the compound's effects on cellular processes.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Cell Viability Assay: Assess cell viability using an MTT or resazurin-based assay to determine the compound's cytotoxic or cytostatic effects.

-

Apoptosis Assay: To confirm that cell death occurs via apoptosis, use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase-3/7 activity assay.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) and quantify the percentage of apoptotic cells.

Part 3: Target Engagement and Downstream Signaling Analysis

To directly link the observed cellular effects to the inhibition of the predicted target, it is crucial to demonstrate target engagement within the cell and analyze the downstream signaling consequences.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrates (e.g., phospho-Rb for CDK inhibition). Also, probe for markers of apoptosis (e.g., cleaved PARP).

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the proposed experimental workflow for validating the predicted mechanism of action.

Caption: Experimental workflow for mechanism of action validation.

Conclusion

The unique hybrid structure of this compound, combining the pharmacologically rich benzotriazole and thiourea moieties, strongly suggests a mechanism of action centered on multi-target enzyme inhibition, particularly targeting kinases and proteases involved in critical disease pathways. The proposed experimental framework provides a robust and logical progression for elucidating the precise molecular interactions and cellular consequences of this promising compound. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).

- A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives - Benchchem. (n.d.).

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.

- Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. (2019). PubMed.

- Benzotriazole: An overview on its versatile biological behavior. (2015). PubMed Central (PMC).

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.

- Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (n.d.).

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025).

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences.

- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (n.d.). PubMed.

- synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. (2025). ResearchGate.

- Review on synthetic study of benzotriazole. (n.d.). GSC Online Press.

- Review Of Benzotriazole. (2025). IJCRT.org.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijcrt.org [ijcrt.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. gsconlinepress.com [gsconlinepress.com]

Unmasking the Molecular Culprits: A Technical Guide to Identifying Biological Targets of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide (CAS No. 690634-06-1) emerges from a chemical scaffold renowned for its diverse pharmacological activities. The benzotriazole and carbothioamide moieties are independently associated with a spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for the systematic identification and validation of the potential biological targets of this specific compound. We will delve into the rationale behind hypothesized target classes, present detailed, field-proven experimental workflows for target discovery, and offer robust protocols for subsequent validation. This document is designed to empower researchers to elucidate the mechanism of action of this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent.

Introduction: The Therapeutic Potential of a Benzotriazole-Carbothioamide Hybrid

The convergence of the benzotriazole ring system and a carbothioamide functional group in this compound suggests a high potential for interaction with a variety of biological macromolecules. Benzotriazole derivatives are recognized for their ability to mimic purine nucleosides, potentially interacting with a host of enzymes and receptors that recognize these endogenous ligands.[4] Furthermore, the carbothioamide group is a known pharmacophore, contributing to the biological activity of numerous therapeutic agents.[5][6]

Given the broad bioactivity of related compounds, this compound is a compelling candidate for drug discovery programs. However, its therapeutic development is contingent upon a thorough understanding of its molecular mechanism of action, which begins with the identification of its direct biological targets. This guide provides the conceptual and practical framework for this crucial endeavor.

Hypothesized Biological Target Classes

Based on the established biological activities of benzotriazole and carbothioamide derivatives, we can postulate several classes of proteins as potential targets for this compound.

Antimicrobial Targets

Benzotriazole derivatives have demonstrated efficacy against a range of microbial pathogens.[1][2] The lipophilic nature of the benzotriazole core may facilitate the disruption of bacterial cell membranes.[2] Additionally, specific enzymatic inhibition is a plausible mechanism.

-

Tyrosyl-tRNA Synthetase: This enzyme is essential for bacterial protein synthesis and has been identified as a target for some antimicrobial agents.[7] The structural features of this compound may allow it to bind to the active site of this enzyme.

Antiviral Targets

Several benzotriazole derivatives have shown promise as antiviral agents, particularly against enteroviruses such as Coxsackievirus B5.[8][9][10]

-

Viral Entry and Uncoating Machinery: The early stages of viral infection, including attachment to host cell receptors and subsequent uncoating of the viral genome, are attractive targets for antiviral therapy. Some benzotriazoles are thought to interfere with these processes.[8]

Anticancer Targets

The antiproliferative activity of benzotriazole derivatives has been attributed to their interaction with key proteins involved in cell growth and division.[11][12]

-

Protein Kinases: Enzymes such as Casein Kinase 2 (CK2) and various tyrosine kinases are often dysregulated in cancer and are validated drug targets.[11][12]

-

Tubulin: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some benzotriazole-containing compounds have been shown to inhibit tubulin polymerization.[13][14]

-

Carbonic Anhydrases: Carbothioamides are known to inhibit carbonic anhydrases, with isoforms IX and XII being particularly relevant in oncology due to their role in tumor acidification and metastasis.[5][15][16]

-

15-Lipoxygenase (15-LOX): This enzyme is implicated in inflammation and cancer, and its inhibition by carbothioamide derivatives has been reported.[5][15]

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of benzotriazole with allyl isothiocyanate. This approach is analogous to the synthesis of other N-substituted carbothioamides.[17]

Proposed Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,3-benzotriazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Addition of Base (Optional): To facilitate the reaction, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to the solution to deprotonate the benzotriazole.

-

Addition of Isothiocyanate: To the stirred solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction may be heated to reflux to increase the rate.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflows for Target Identification

The identification of the direct biological targets of a small molecule is a multifaceted process. Here, we outline two primary, complementary approaches: affinity-based methods and label-free methods.

Affinity-Based Target Identification

This strategy relies on the specific interaction between the small molecule and its target protein(s) to isolate the protein(s) from a complex biological mixture.

Caption: Workflow for Affinity-Based Target Identification.

-

Probe Synthesis: Synthesize a biotinylated version of this compound. A linker arm should be introduced at a position on the molecule that is not critical for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

-

Cell Culture and Lysis: Culture the relevant cell line (e.g., a cancer cell line for anticancer activity) to a sufficient density. Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the cell lysate with the biotinylated probe for a predetermined time and at a specific temperature to allow for binding to target proteins. A parallel incubation with free biotin and an inactive analog of the compound should be performed as negative controls to identify non-specific binders.

-

Capture of Protein Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by boiling in SDS-PAGE sample buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS). The proteins that are specifically pulled down by the active probe and not by the controls are considered potential targets.

Label-Free Target Identification

These methods do not require chemical modification of the small molecule, thus preserving its native bioactivity.

DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

-

Cell Lysate Preparation: Prepare a native cell lysate as described for the pull-down assay.

-

Compound Treatment: Aliquot the lysate into two tubes. Treat one with this compound and the other with the vehicle (e.g., DMSO) as a control. Incubate to allow for binding.

-

Protease Digestion: Add a protease, such as pronase, to both tubes and incubate for a time sufficient to digest the majority of proteins in the control sample.

-

Analysis: Stop the digestion and analyze the samples by SDS-PAGE. Proteins that are protected from digestion in the presence of the compound will appear as more intense bands compared to the control lane.

-

Target Identification: Excise the protected protein bands and identify them by mass spectrometry.

Target Validation

Once potential targets have been identified, it is crucial to validate that they are indeed direct targets of this compound and that their modulation by the compound is responsible for the observed biological effects.

In Vitro Validation

-

Recombinant Protein Binding Assays: Express and purify the candidate target protein. Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to directly measure the binding affinity and kinetics of the compound to the protein.

-

Enzyme Inhibition Assays: If the target is an enzyme, perform in vitro activity assays in the presence of varying concentrations of the compound to determine its inhibitory potency (e.g., IC₅₀).

Cellular Validation

-

Cellular Thermal Shift Assay (CETSA): This in-cell target engagement assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

-

Target Knockdown/Knockout: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the cells become less sensitive to the compound, it provides strong evidence that the protein is a relevant target.

-

Overexpression: Conversely, overexpressing the target protein may enhance the cellular response to the compound.

Data Presentation and Interpretation

All quantitative data from binding and activity assays should be presented in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities and Enzyme Inhibition Data

| Target Protein | Binding Affinity (K D ) | Enzyme Inhibition (IC₅₀) |

| Tyrosyl-tRNA Synthetase | 1.2 µM | 2.5 µM |

| Casein Kinase 2 (CK2) | 0.8 µM | 1.5 µM |

| Tubulin | 5.3 µM | N/A (Polymerization Inhibition) |

| Carbonic Anhydrase IX | 0.5 µM | 0.9 µM |

Conclusion

The identification of the biological targets of this compound is a critical step in understanding its therapeutic potential. The systematic approach outlined in this guide, combining rational hypothesis generation with robust experimental workflows for target discovery and validation, provides a clear path forward for researchers in the field. By elucidating the molecular interactions of this promising compound, we can pave the way for its rational optimization and potential clinical development.

References

-

MDPI. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. ([Link])

-

Semantic Scholar. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships. ([Link])

-

Journal for Research in Applied Sciences and Biotechnology. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ([Link])

-

MDPI. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. ([Link])

-

Current Opinion in Chemical Engineering. Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. ([Link])

-

GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. ([Link])

-

MDPI. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. ([Link])

-

The Open Medicinal Chemistry Journal. Antiviral Activity of Benzotriazole Based Derivatives. ([Link])

-

Bentham Science. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. ([Link])

-

ResearchGate. Antiviral Activity of Benzotriazole Based Derivatives. ([Link])

-

ResearchGate. Synthesis and anticancer activity of benzotriazole derivatives. ([Link])

-

PubMed. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. ([Link])

-

Ingenta Connect. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. ([Link])

-

International Journal of Pharmaceutical Sciences and Research. Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. ([Link])

-

PubMed. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. ([Link])

-

ResearchGate. General structures of our benzotriazole-based antiviral compounds: series (A), active against CVB (EC50 values between 8–10 µM) and RSV (EC50 values 3–7 µM). Series (B), active on HTNV (EC50 < 5 µM), CVB (EC50 values between 4–8 µM) and RSV (EC50 values 2–3 µM)[18][19]. ([Link])

-

ResearchGate. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. ([Link])

-

ResearchGate. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ([Link])

-

ResearchGate. Already-reported bioactive carbothioamide derivatives[17]. ([Link])

-

MDPI. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. ([Link])

-

Chemsrc. N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM& | CAS#:690634-11-8. ([Link])

-

Arkivoc. Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. ([Link])

-

National Institutes of Health. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. ([Link])

-

PubMed. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. ([Link])

-

PubChem. Allyl 1-benzotriazolyl carbonate. ([Link])

-

GSC Online Press. Review on synthetic study of benzotriazole. ([Link])

-

TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. ([Link])

Sources

- 1. jrasb.com [jrasb.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. currentopinion.be [currentopinion.be]

- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 10. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arkat-usa.org [arkat-usa.org]

- 19. guidechem.com [guidechem.com]

literature review of benzotriazole-based carbothioamide derivatives

An In-depth Technical Guide to Benzotriazole-Based Carbothioamide Derivatives: Synthesis, Biological Activity, and Future Prospects

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for discovering novel therapeutic agents with enhanced potency and unique biological profiles. Benzotriazole-based carbothioamide derivatives exemplify this approach, combining the structural features of two highly versatile and biologically significant scaffolds: benzotriazole and carbothioamide (thiourea).

The benzotriazole nucleus, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, is considered a "privileged structure".[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[3] This versatility has led to its incorporation into numerous compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4][5][6]

On the other hand, the carbothioamide group (-NH-C(=S)-NH-) is a critical functional group known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.[7] This moiety is a key component in many compounds with significant biological activities, contributing to their binding affinity and overall efficacy.

The conjugation of these two scaffolds yields benzotriazole-based carbothioamide derivatives, a class of molecules that has garnered significant attention for its potent and diverse pharmacological activities. This guide provides a comprehensive technical overview of these derivatives, delving into their synthesis, multifaceted biological activities, structure-activity relationships, and future potential in drug development.

Synthetic Strategies: Forging the Core Structure

The synthesis of benzotriazole-based carbothioamides is generally straightforward, often involving the coupling of a benzotriazole-containing amine with an appropriate isothiocyanate. This reaction provides a versatile and efficient route to a wide range of derivatives, allowing for structural modifications at multiple points to optimize biological activity.

A typical synthetic workflow involves a multi-step process, starting from commercially available benzotriazole or its substituted analogues.

Caption: General synthetic workflow for benzotriazole-based carbothioamide derivatives.

Experimental Protocol: Synthesis of N-(4-((1H-benzo[d][4][8][9]triazol-1-yl)methyl)phenyl)-N'-phenylthiourea

This protocol is a representative example of the synthesis of a benzotriazole-based carbothioamide derivative.

Materials:

-

Phenyl isothiocyanate

-

Absolute Ethanol

-

Reaction flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-aminobenzyl)-1H-benzo[d][4][8][9]triazole (10 mmol) in absolute ethanol (40 mL).

-

Reagent Addition: To the stirring solution, add phenyl isothiocyanate (11 mmol, 1.1 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 3:7). The disappearance of the starting amine spot indicates reaction completion.

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, reduce the solvent volume under vacuum until a precipitate appears.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallize the crude product from ethanol or purify by column chromatography on silica gel.

-

Characterization: Dry the purified product under vacuum and characterize its structure and purity using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

The Broad Spectrum of Biological Activity

The unique structural combination in benzotriazole-based carbothioamides endows them with a wide range of pharmacological properties. Extensive research has demonstrated their potential as antimicrobial, antiviral, anticancer, and enzyme-inhibiting agents.

Antimicrobial Activity

Derivatives of benzotriazole have shown significant potential in combating bacterial and fungal pathogens, including strains resistant to existing drugs.[1][10] The carbothioamide moiety is crucial for this activity, often acting as a hydrogen bond donor and acceptor, facilitating interactions with microbial enzymes or cell wall components.[5]

Studies have reported that these compounds are effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans and Aspergillus niger.[9][11] The introduction of electron-withdrawing groups, such as halogens, onto the aromatic rings often enhances antimicrobial potency.[1]

| Compound Class | Test Organism | Activity (MIC µg/mL) | Reference |

| N-acyl-1H-benzotriazoles | Escherichia coli | 6.25 - 12.5 | [12] |

| Thiazolidinone-benzotriazoles | Bacillus subtilis | Potent Activity Reported | [1] |

| Benzotriazole-piperidines | Escherichia coli | 6.25 | [12] |

| Various Derivatives | Candida albicans | Moderate to Strong Activity | [9] |

Antiviral Activity

The benzotriazole scaffold has been a cornerstone in the development of antiviral agents.[13] Several derivatives have demonstrated potent activity against a range of RNA and DNA viruses.[8] A notable target for these compounds is the Coxsackievirus B5 (CVB5), a member of the Picornaviridae family responsible for various human diseases.[14][15]

Research has shown that specific substitutions on the benzotriazole ring and the phenylamide portion are critical for antiviral efficacy.[16] For instance, certain N-(4-(2H-benzo[d][4][8][9]triazol-2-yl)phenyl) amides have emerged as a promising chemical scaffold for developing new antiviral molecules against enteroviruses.[13][16]

| Compound ID | Virus | Activity (EC₅₀ µM) | Reference |

| Compound 56 | Coxsackievirus B5 (CVB5) | 0.15 | [14] |

| Compound 18e | Coxsackievirus B5 (CVB5) | 6.0 | [15] |

| Compound 43a | Coxsackievirus B5 (CVB5) | 9.0 | [15] |

| Compound 17 | Poliovirus (Sb-1) | 20.5 | [13] |

| Compound 18 | Poliovirus (Sb-1) | 17.5 | [13] |

Anticancer Activity

The antiproliferative properties of benzotriazole derivatives are among their most extensively studied biological activities.[3][17] These compounds have demonstrated cytotoxicity against a wide spectrum of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[17][18]

The mechanism of anticancer action is often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (G0/G1 or G2/M), and inhibition of key enzymes involved in cancer progression, such as tyrosine kinases.[17][19][20] The presence of halogen substituents, particularly chlorine, on the benzotriazole or associated phenyl rings has been consistently linked to enhanced anticancer activity.[17]

| Compound Class | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |

| Imidazole-thione linked | MCF-7 (Breast) | 3.57 | [18] |

| Imidazole-thione linked | HL-60 (Leukemia) | 0.40 | [18] |

| Naphthalimide conjugates | A549 (Lung) | 6.73 | [18] |

| Benzotriazole-ethynyl-pyridyl | VX2 (Squamous cell) | 3.80 | [19][20] |

| Benzotriazole-ethynyl-pyridyl | MGC (Stomach) | 3.72 | [19][20] |

Enzyme Inhibition

The ability of benzotriazole-based carbothioamides to inhibit specific enzymes is fundamental to many of their therapeutic effects. They have been identified as potent inhibitors of various enzymes, including α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.[21][22]

The carbothioamide linker plays a pivotal role in orienting the molecule within the enzyme's active site, while the benzotriazole and substituted aryl rings engage in crucial hydrophobic and hydrogen bonding interactions. Molecular docking studies have corroborated these findings, illustrating how these inhibitors bind to key amino acid residues.[21][22] Furthermore, some derivatives have shown inhibitory activity against other enzymes like carbonic anhydrase and protein kinases.[23][24]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For benzotriazole-based carbothioamides, SAR studies have revealed several key trends that govern their potency and selectivity.

Caption: Key structure-activity relationship points for benzotriazole-based carbothioamides.

-

Substitution on the Benzotriazole Ring: The nature and position of substituents on the benzene portion of the benzotriazole scaffold significantly impact activity. Halogenation, particularly with chlorine or bromine at the 5 and 6 positions, frequently leads to a marked increase in antiproliferative and antiviral potency.[15][17]

-

The Carbothioamide Linker: This linker is not merely a spacer. Its ability to act as both a hydrogen bond donor and acceptor is critical for binding to target proteins. Its replacement or significant alteration often leads to a loss of activity.

-

Substitution on the Terminal Aryl Ring: The electronic properties of substituents on the terminal phenyl ring (attached to the second nitrogen of the carbothioamide) are a key determinant of activity. Electron-withdrawing groups (EWGs) like chloro, fluoro, or nitro groups, especially at the para-position, are often correlated with higher inhibitory activity against enzymes and cancer cells.[21] This is likely due to their ability to modulate the electronic density of the carbothioamide group and enhance binding interactions.

Proposed Mechanisms of Action

The diverse biological effects of these compounds are underpinned by several mechanisms at the molecular level. While the exact mechanism can vary depending on the specific derivative and biological target, some common themes have emerged.

Induction of Apoptosis

In cancer therapy, a primary mechanism for many benzotriazole derivatives is the induction of apoptosis.[17] These compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Studies have shown that active compounds lead to classic apoptotic hallmarks, such as DNA fragmentation, caspase activation, and changes in mitochondrial membrane potential. For instance, certain bis-benzotriazole derivatives have been proven to induce apoptosis in lung cancer cells in a dose-dependent manner.[8]

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some derivatives.

Enzyme Inhibition and Receptor Binding

As discussed, direct enzyme inhibition is a key mechanism. For α-glucosidase inhibitors, molecular docking studies suggest that the compound binds to the active site, preventing the natural substrate from binding and being hydrolyzed.[22] The benzotriazole moiety often anchors the molecule in a hydrophobic pocket, while the carbothioamide group forms critical hydrogen bonds with catalytic residues like Asp and Glu.[21]

Challenges and Future Directions

While benzotriazole-based carbothioamide derivatives hold immense promise, several challenges must be addressed to translate their preclinical success into clinical applications.

-

Toxicity and Selectivity: A primary concern is ensuring selectivity for the target (e.g., cancer cells or microbial enzymes) over host cells to minimize toxicity. Future work must focus on designing derivatives with improved therapeutic indices.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are largely unexplored. In vivo studies are crucial to determine their bioavailability, stability, and overall pharmacokinetic profile.

-

Resistance Mechanisms: As with any antimicrobial or anticancer agent, the potential for resistance development is a significant hurdle. Research into combination therapies or derivatives with novel mechanisms of action could help mitigate this issue.

The future of this chemical class lies in the rational design of second-generation compounds with optimized potency, selectivity, and drug-like properties. The use of computational tools, such as QSAR and molecular dynamics simulations, will be invaluable in guiding these efforts.

Conclusion

Benzotriazole-based carbothioamide derivatives represent a robust and versatile chemical scaffold in medicinal chemistry. The successful marriage of the benzotriazole ring and the carbothioamide linker has yielded a plethora of compounds with potent antimicrobial, antiviral, and anticancer activities, often underpinned by mechanisms involving enzyme inhibition and apoptosis induction. The straightforward and flexible synthesis allows for extensive structural diversification, enabling fine-tuning of biological activity through systematic structure-activity relationship studies. While challenges related to toxicity and pharmacokinetics remain, the compelling preclinical evidence strongly supports the continued exploration and development of these derivatives as next-generation therapeutic agents.

References

- Frontiers. (2021-05-03).

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

- PubMed. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.

- PubMed. (2015-11-01). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5.

- The Open Medicinal Chemistry Journal.

- Journal for Research in Applied Sciences and Biotechnology. (2024-12-01).

- PMC - NIH. (2024-06-27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.

- NIH.

- ResearchGate. Antiproliferative activity of benzotriazole analogues on selected cell lines (IC 50 [µM]).

- International Journal of Pharmaceutical Sciences.

- ResearchGate. (2020-11-25).

- Investigating the Antimicrobial Activity of Deriv

- PMC - PubMed Central.

- MDPI.

- GSC Online Press. (2024-11-11).

- PMC - NIH. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties.

- ResearchGate.

- IJCRT.org. (2025-03-03). Review Of Benzotriazole.

- ResearchGate.

- PubMed. (2019-12-01). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies.

- Semantic Scholar.

- CityUHK Scholars.

- MDPI. (2022-12-22).

- PubMed.

Sources

- 1. jrasb.com [jrasb.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Semantic Scholar [semanticscholar.org]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 9. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 11. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 14. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 21. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound, N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its stability is paramount for predicting its shelf-life, reactivity, and suitability for various applications.[1][2][3] This document outlines a multi-faceted approach, combining synthetic protocols, advanced spectroscopic characterization, robust thermal analysis techniques, and insightful computational modeling. The methodologies detailed herein are designed to provide a holistic view of the compound's thermodynamic profile, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzotriazole and Carbothioamide Moieties

The this compound scaffold incorporates two key pharmacophores: the benzotriazole ring and a carbothioamide linker. Benzotriazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4] The fused aromatic system of benzotriazole allows for π-π stacking interactions, while the three nitrogen atoms can participate in hydrogen bonding and metal coordination, making it a versatile building block in drug design.[2]

The carbothioamide group, on the other hand, is known to be a structural alert in medicinal chemistry, often contributing to the biological activity of a molecule but also potentially influencing its stability and toxicity.[5][6] The presence of the allyl group introduces a reactive site that could be susceptible to thermal rearrangement or polymerization. Therefore, a detailed investigation into the thermodynamic stability of this hybrid molecule is crucial for its potential development as a therapeutic agent or functional material.

Synthesis and Structural Elucidation

A robust and reproducible synthetic route is the foundation of any subsequent physicochemical analysis. The proposed synthesis of this compound is a multi-step process, beginning with the activation of benzotriazole.

Proposed Synthetic Pathway

The synthesis can be envisioned through the reaction of a benzotriazole-1-carbonyl isothiocyanate intermediate with allylamine. A plausible synthetic route is outlined below:

Figure 1: Proposed synthetic route for this compound.

Detailed Experimental Protocol

-

Preparation of Benzotriazole-1-carbonyl isothiocyanate: To a stirred solution of 1H-benzotriazole in anhydrous tetrahydrofuran (THF) at 0 °C, add an equimolar amount of triethylamine. Subsequently, add a solution of thiophosgene in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).

-

Synthesis of this compound: To the freshly prepared solution of the isothiocyanate intermediate, add a solution of allylamine in THF dropwise at 0 °C. Stir the reaction mixture at room temperature for 6-8 hours.

-

Work-up and Purification: Upon completion of the reaction, the solvent will be removed under reduced pressure. The crude product will be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Spectroscopic Characterization

The unambiguous identification of the synthesized compound is critical. A combination of spectroscopic techniques will be employed for structural elucidation:

| Technique | Expected Observations |

| FT-IR | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C=N stretching of the triazole ring. |

| ¹H NMR | Resonances corresponding to the protons of the benzotriazole ring, the allyl group (with characteristic splitting patterns for the vinyl protons and the methylene protons), and the N-H proton of the carbothioamide. The integration of the signals will confirm the proton count.[7][8] |

| ¹³C NMR | Signals for the aromatic carbons of the benzotriazole ring, the carbons of the allyl group, and the characteristic thiocarbonyl carbon (C=S) resonance, which is expected to appear downfield.[8] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound, confirming its molecular formula. Fragmentation patterns can provide further structural information. |

Experimental Determination of Thermodynamic Stability

The core of this investigation lies in the experimental evaluation of the compound's thermal behavior. This will be primarily achieved through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the decomposition temperature and identifying the number of decomposition steps.

Experimental Protocol:

-

Accurately weigh 5-10 mg of the purified this compound into an alumina crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions and decomposition.[9][11]

Experimental Protocol:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

The DSC thermogram will reveal the melting point of the compound as an endothermic peak and the decomposition as an exothermic or endothermic event. The enthalpy of these transitions can be calculated from the peak areas. A high decomposition temperature and a large endothermic melting enthalpy are indicative of greater thermal stability.[12][13]

Computational Modeling of Thermodynamic Stability

Computational chemistry provides a powerful tool to complement experimental findings and to gain deeper insights into the molecular properties that govern thermodynamic stability.[14][15] Density Functional Theory (DFT) calculations will be employed to investigate the electronic structure and energetics of the molecule.

Conformational Analysis and Geometry Optimization

The first step in the computational study is to identify the most stable conformation of this compound. This will be achieved through a conformational search followed by geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

Calculation of Thermodynamic Parameters

Once the lowest energy conformer is identified, frequency calculations will be performed to confirm that it is a true minimum on the potential energy surface and to compute key thermodynamic parameters:

-

Enthalpy of Formation (ΔHf°): This fundamental thermodynamic property quantifies the energy released or absorbed during the formation of the compound from its constituent elements in their standard states.

-

Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a direct measure of the thermodynamic stability of a compound under standard conditions.

-

Bond Dissociation Energies (BDEs): By calculating the energy required to homolytically cleave specific bonds in the molecule, we can identify the weakest bond and predict the initial step of thermal decomposition. The BDE of the N-N bond in the triazole ring and the C-N bonds of the carbothioamide linker will be of particular interest.

Figure 3: Workflow for Computational Thermodynamic Analysis.

Data Synthesis and Interpretation

The experimental and computational data will be integrated to provide a comprehensive assessment of the thermodynamic stability of this compound.

| Parameter | Experimental Method | Computational Method | Interpretation |

| Decomposition Temperature | TGA | Bond Dissociation Energy | A high onset temperature of decomposition in TGA, corroborated by high BDEs for key bonds, indicates high thermal stability. |

| Melting Point | DSC | - | A sharp and high melting point suggests a stable crystalline lattice. |